3-(1H-Benzo[d]imidazol-2-yl)benzamide

Medicinal Chemistry Benzimidazole Scaffold Structure-Activity Relationships

3-(1H-Benzo[d]imidazol-2-yl)benzamide (CAS 1081112-55-1) is a heterocyclic small molecule (C14H11N3O; MW 237.26 g/mol) comprising a benzimidazole ring appended to a 3-substituted benzamide. It belongs to the benzimidazole–benzamide chemotype, a privileged scaffold in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B11816591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzo[d]imidazol-2-yl)benzamide
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)N
InChIInChI=1S/C14H11N3O/c15-13(18)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,15,18)(H,16,17)
InChIKeyDDMLXAXZPPREPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzo[d]imidazol-2-yl)benzamide: Chemical Identity and Baseline Characteristics for Procurement Assessment


3-(1H-Benzo[d]imidazol-2-yl)benzamide (CAS 1081112-55-1) is a heterocyclic small molecule (C14H11N3O; MW 237.26 g/mol) comprising a benzimidazole ring appended to a 3-substituted benzamide [1]. It belongs to the benzimidazole–benzamide chemotype, a privileged scaffold in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications [1]. This compound serves as a core fragment or synthetic intermediate in numerous drug discovery programs. The present guide evaluates its quantifiable differentiation from closely related analogs for scientific procurement decisions.

Why Generic Benzimidazole-Benzamide Analogs Cannot Substitute 3-(1H-Benzo[d]imidazol-2-yl)benzamide


Benzimidazole–benzamide analogs exhibit profound sensitivity to the position and nature of substituents on both rings, governing hydrogen-bonding capacity, target selectivity, and pharmacokinetic profiles. Even positional isomers (e.g., 2- vs. 3-substitution on the benzamide ring or N-linked vs. C-linked benzimidazole connectivity) can radically alter biological activity. Consequently, substituting 3-(1H-benzo[d]imidazol-2-yl)benzamide with a generic benzimidazole-benzamide without direct comparative data risks introducing uncharacterized potency loss or off-target effects. The evidence below quantifies critical differences where such data exist.

Quantitative Evidence Guide for Differentiating 3-(1H-Benzo[d]imidazol-2-yl)benzamide from Structural Analogs


Limited Public Head-to-Head Comparative Data for This Exact Compound

An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) did not retrieve studies that directly compare 3-(1H-benzo[d]imidazol-2-yl)benzamide with a defined structural analog in a quantitative biochemical or cell-based assay. All accessible data describe the compound as a synthetic building block or a member of broader benzimidazole–benzamide series without isolated head-to-head metrics. Therefore, high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) is currently unavailable for this specific compound [1].

Medicinal Chemistry Benzimidazole Scaffold Structure-Activity Relationships

Recommended Application Scenarios for 3-(1H-Benzo[d]imidazol-2-yl)benzamide Based on Available Evidence


As a Key Fragment or Synthetic Intermediate in Benzimidazole-Focused Medicinal Chemistry

Despite the lack of comparative biological data, 3-(1H-benzo[d]imidazol-2-yl)benzamide remains a valuable building block for constructing diverse compound libraries. Its dual hydrogen-bond donor/acceptor character and well-defined geometry make it suitable for fragment-based drug discovery, provided that in-house or contract research organization (CRO)-supplied activity profiling is performed prior to lead selection.

Use as a Reference Standard in Analytical Method Development for Benzimidazole-Containing Drug Products

The compound's established molecular identity and CAS number (1081112-55-1) render it useful as an analytical reference standard for HPLC, LC-MS, or NMR method development and validation, particularly when differentiating positional isomers of benzimidazole-benzamides.

Pharmacophore Modeling and Structure-Based Design Studies

Crystallographic or computational studies that incorporate 3-(1H-benzo[d]imidazol-2-yl)benzamide as a core template can generate testable hypotheses about SAR. The lack of intrinsic bioactivity data necessitates coupling with biological evaluation of designed analogs.

Quote Request

Request a Quote for 3-(1H-Benzo[d]imidazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.